molecular formula C14H16Cl4N2O B11700054 2-Chloro-N-[2,2,2-trichloro-1-(piperidin-1-YL)ethyl]benzamide

2-Chloro-N-[2,2,2-trichloro-1-(piperidin-1-YL)ethyl]benzamide

Cat. No.: B11700054
M. Wt: 370.1 g/mol
InChI Key: IYHDCRXPNYGKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[2,2,2-trichloro-1-(piperidin-1-YL)ethyl]benzamide is a chemical compound with a complex structure that includes a benzamide core, a piperidine ring, and multiple chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2,2,2-trichloro-1-(piperidin-1-YL)ethyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core and the introduction of the piperidine ring. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the compound. For example, the use of chlorinating agents and specific solvents can be crucial in achieving the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2,2,2-trichloro-1-(piperidin-1-YL)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions can vary, but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds .

Scientific Research Applications

2-Chloro-N-[2,2,2-trichloro-1-(piperidin-1-YL)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2,2,2-trichloro-1-(piperidin-1-YL)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Properties

Molecular Formula

C14H16Cl4N2O

Molecular Weight

370.1 g/mol

IUPAC Name

2-chloro-N-(2,2,2-trichloro-1-piperidin-1-ylethyl)benzamide

InChI

InChI=1S/C14H16Cl4N2O/c15-11-7-3-2-6-10(11)12(21)19-13(14(16,17)18)20-8-4-1-5-9-20/h2-3,6-7,13H,1,4-5,8-9H2,(H,19,21)

InChI Key

IYHDCRXPNYGKBO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.